molecular formula C6H2BrCl3O B1271504 6-Bromo-2,4,5-trichlorophenol CAS No. 70757-44-7

6-Bromo-2,4,5-trichlorophenol

Cat. No.: B1271504
CAS No.: 70757-44-7
M. Wt: 276.3 g/mol
InChI Key: IFXJBIXHNZHYGK-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenolic Compounds in Contemporary Environmental Chemistry

Halogenated phenolic compounds (HPCs) represent a broad class of chemicals that are of significant environmental concern. nih.govacs.org Many of these compounds have been used extensively as pesticides, herbicides, fungicides, and wood preservatives. scirp.orgnih.gov Their chemical stability, which makes them effective for jejich intended purposes, also contributes to their persistence in ecosystems. scirp.org

These compounds, including polychlorinated and polybrominated phenols, are known to be widespread environmental pollutants. nih.govacs.orgscirp.org They can enter the environment through industrial and agricultural activities, as well as through the degradation of other pollutants. nih.gov Due to their structural similarity to thyroid hormones, some HPCs can disrupt endocrine systems in wildlife and humans. nih.govacs.orgnih.gov Research has shown that HPCs can be found in various environmental compartments and biota, raising concerns about their long-term ecological impact. nih.govacs.org

Specific Research Relevance of 6-Bromo-2,4,5-trichlorophenol as a Model Compound

This compound is frequently utilized as a model compound in environmental research to study the fate and behavior of halogenated pollutants. Its well-defined chemical structure allows scientists to investigate the mechanisms of degradation, transformation, and transport of more complex halogenated compounds.

The presence of both bromine and chlorine atoms on the phenol (B47542) ring makes it particularly interesting for studying the stepwise degradation processes, such as dehalogenation, that occur in the environment. scirp.org By examining the breakdown of this compound, researchers can gain insights into the environmental persistence and potential remediation strategies for a larger group of polyhalogenated aromatic compounds.

Overview of Prior Research Directions and Current Knowledge Gaps concerning this compound

Initial interest in this compound stemmed from its identification as a persistent organic pollutant (POP) and its role as an intermediate in the synthesis of some organophosphate insecticides. Early research focused on its detection in the environment and its resistance to natural degradation processes.

Subsequent studies have explored various degradation techniques, including photodegradation and biodegradation, to understand how this compound might be broken down. For instance, research has investigated the use of photocatalysts like titanium dioxide (TiO2) to degrade similar trichlorophenols, a process that involves the generation of highly reactive hydroxyl radicals. scispace.commdpi.com The degradation pathways of related compounds, such as 2,4,6-trichlorophenol (B30397), have been proposed to involve oxidation and dechlorination steps. researchgate.net

Despite the existing body of research, knowledge gaps remain. escholarship.org A significant area requiring further investigation is the complete elucidation of its transformation products under various environmental conditions. While studies have identified some intermediate products of related compounds, a comprehensive understanding of all potential byproducts of this compound degradation is still needed. Furthermore, more research is necessary to understand its long-range transport potential and its bioaccumulation in different trophic levels of the food chain.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 70757-44-7
Molecular Formula C₆H₂BrCl₃O
Molecular Weight 276.34 g/mol
Melting Point 84-87 °C finetechnology-ind.comchemsrc.com
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJBIXHNZHYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377727
Record name 6-Bromo-2,4,5-trichlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70757-44-7, 4524-78-1
Record name 6-Bromo-2,4,5-trichlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4,5-trichlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Occurrence, Distribution, and Environmental Dynamics of 6 Bromo 2,4,5 Trichlorophenol

Environmental Prevalence and Detection in Diverse Matrices

While the compound's properties suggest its likely presence in various environmental compartments, specific monitoring data is not always extensively reported in the scientific literature, which often focuses on more common isomers or parent compounds.

The stability of 6-Bromo-2,4,5-trichlorophenol suggests it could persist in aquatic systems if introduced. Studies focusing on the environmental fate of halogenated phenols indicate that this compound exhibits significant stability in surface waters. However, comprehensive monitoring surveys detailing its concentration in surface water and wastewater are limited. In some analytical studies of other brominated phenols in marine environments, the related compound 2,4,5-trichlorophenol (B144370) has been used as an internal standard, indicating that this compound itself is not always a primary target analyte in such environmental assessments. institut-ecocitoyen.fr A 2024 study analyzing 17 different phenolic compounds in surface and wastewater did not include this compound among its target substances. mdpi.com

This compound has been identified as a persistent organic pollutant, in part due to its long half-life in soil and sediment, which is estimated to exceed six months. This persistence suggests that if released into the terrestrial environment, it would likely bind to soil and sediment particles and resist degradation over long periods. Despite its known persistence, detailed reports on its measured concentrations in soil and sediment samples are not widely available.

Environmental Persistence Characteristics

CharacteristicFindingReference
ClassificationPersistent Organic Pollutant (POP)
Half-life in Soil/SedimentExceeds 6 months
Bioaccumulation PotentialHigh (LogP value of 4.25)

Terrestrial Environments (e.g., soil, sediment)

Environmental Partitioning and Transport Mechanisms

The environmental distribution of this compound is dictated by its physical and chemical properties, which influence how it partitions between air, water, soil, and biota. As a polyhalogenated phenol (B47542), its behavior is comparable to other chlorophenols and bromophenols, which are known persistent environmental pollutants.

The partitioning behavior of halogenated phenols is strongly influenced by their octanol-water partition coefficient (Kow), water solubility, and acidity (pKa). While specific, experimentally-derived partitioning coefficients for this compound are scarce in the literature, data for the closely related compound 2,4,5-trichlorophenol (2,4,5-TCP) provides insight into its likely environmental fate. 2,4,5-TCP has a log Kow of 3.72, indicating a strong tendency to partition into organic phases rather than water. env.go.jp The addition of a larger bromine atom in place of a hydrogen atom would be expected to increase the lipophilicity and thus the log Kow value further.

This lipophilic nature suggests that this compound will adsorb strongly to organic matter in soil and sediment. who.int The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for this process. For ionizable compounds like phenols, partitioning is also pH-dependent. cdc.gov At environmental pH values above their pKa, phenols exist in their ionized (phenolate) form, which is more water-soluble and less likely to adsorb to sediment compared to the neutral form. researchgate.net

The following table displays physicochemical properties for related trichlorophenols, which helps in understanding the probable partitioning behavior of this compound.

Physicochemical Properties of Trichlorophenols

CompoundCAS NumberLog KowWater Solubility (mg/L)Vapor Pressure (Pa @ 25°C)
2,4,5-Trichlorophenol95-95-43.72 env.go.jpepa.gov1200 epa.gov2.7 env.go.jp
2,4,6-Trichlorophenol (B30397)88-06-23.69 epa.gov800 epa.gov-

Due to its expected low volatility and strong adsorption to particulate matter, long-range atmospheric transport is a potential, though not primary, transport mechanism. If it becomes airborne, it would likely exist in both the vapor and particulate phases and can be removed from the atmosphere by wet and dry deposition. who.int Once in aquatic systems, its low water solubility and high affinity for organic carbon mean it will preferentially partition to suspended solids and bed sediments. who.intwho.int This can lead to its accumulation in benthic environments. The persistence of such compounds, characterized by slow degradation, means they can remain in these environmental compartments for long periods. env.go.jp

Table of Mentioned Compounds

Advanced Spectroscopic and Computational Characterization of 6 Bromo 2,4,5 Trichlorophenol

Molecular Characterization using Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed characterization of complex molecules like 6-bromo-2,4,5-trichlorophenol. These techniques offer a window into the compound's structural and electronic properties.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy Applications

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure of materials. toray-research.co.jpaps.org For this compound, EXAFS has been instrumental in characterizing the molecular geometry. Studies have shown that this compound, along with other brominated persistent pollutants, displays a unique EXAFS spectrum that can be used to determine its molecular structure in considerable detail. researchgate.netchemsrc.com The technique provides information on the coordination environment of the bromine atom, which is crucial for understanding its interactions and stability. researchgate.net

The analysis of the EXAFS spectra of this compound involves fitting the experimental data to theoretical models. This process yields precise information about interatomic distances and coordination numbers. The strong contributions observed in the Fourier Transform of the EXAFS spectra are characteristic of strong multiple scattering, a phenomenon also seen in other bromine-bonded benzene (B151609) rings. researchgate.net A detailed understanding of the EXAFS spectra of pure compounds like this compound is a prerequisite for studying their interactions with environmental matrices such as soil and sediment. researchgate.net

Spectroscopic Signatures and Structural Elucidation

Beyond EXAFS, other spectroscopic techniques contribute to the comprehensive structural elucidation of this compound. While specific spectral data for this compound is not extensively detailed in the provided search results, general principles for halogenated phenols can be applied. Infrared (IR) spectroscopy would reveal characteristic vibrational modes of the phenol (B47542) group (O-H stretch) and the aromatic ring, as well as vibrations influenced by the heavy halogen substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for confirming the connectivity of the molecule. For instance, solid-state ¹H-MAS-NMR has been used to study hydrogen bonding in complexes of other chlorophenols. researchgate.netmdpi.com Such studies provide insights into intermolecular interactions that can influence the compound's physical and chemical properties. The specific substitution pattern of this compound gives it unique chemical and biological properties compared to other brominated or chlorinated phenols.

Theoretical Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a powerful complement to experimental techniques, offering a deeper understanding of molecular properties and reactivity at the atomic level.

Molecular Structure Elucidation through Computational Modeling

Quantum mechanical calculations are widely used to predict and refine the molecular structures of halogenated phenols. researchgate.net Methods like Density Functional Theory (DFT) can accurately model the geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and an ortho-halogen atom can affect the stability and structure of these compounds. researchgate.net For this compound, the bromine atom is ortho to the hydroxyl group, suggesting the potential for such an interaction.

Computational models, often used in conjunction with experimental data, provide a complete picture of the molecule's three-dimensional structure. For instance, theoretical modeling of EXAFS features helps to shed light on the molecular structure of brominated pollutants. researchgate.net

Reaction Pathway Modeling and Energetics (e.g., H-abstraction reactions)

The energetics of these reactions, including activation energies and reaction enthalpies, can be calculated using methods like the G3(MP2)/B3LYP composite method. nih.gov Such calculations for the H-abstraction from various chlorophenols by OH radicals have been performed to understand their degradation mechanisms. acs.org For the related 2,4,5-trichlorophenol (B144370), theoretical studies have elucidated favorable pathways for the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans. acs.orgresearchgate.net

Prediction of Reactivity and Stability Profiles

Computational chemistry is also a valuable tool for predicting the reactivity and stability of compounds like this compound. Quantum mechanical methods can be used to calculate various molecular descriptors that correlate with reactivity. rsc.org For example, the calculation of Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f) provides insights into the thermodynamic stability of the molecule. nih.gov

The stability of halogenated phenols is influenced by factors such as the position and number of halogen substituents. researchgate.net Halogen substitution at the ortho position, as in this compound, has been shown to increase the stability of bromochlorophenols and reduce the reactivity of their O-H bonds. rsc.org These theoretical predictions are essential for assessing the persistence of such pollutants in the environment.

Degradation and Transformation Pathways of 6 Bromo 2,4,5 Trichlorophenol in Environmental Systems

Photochemical Degradation Processes

Photochemical degradation, driven by the energy of light, represents a key abiotic pathway for the transformation of 6-Bromo-2,4,5-trichlorophenol in the environment. This process primarily involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds.

UV-Induced Dechlorination and Product Formation

When exposed to UV light, particularly at wavelengths around 254 nm, this compound undergoes photodechlorination. researchgate.net This process involves the removal of chlorine atoms from the aromatic ring, leading to the formation of less chlorinated intermediates. researchgate.net Studies on similar compounds, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), have shown that UV irradiation induces the formation of di- and monochlorinated phenols, and ultimately phenol (B47542), as the chlorine atoms are sequentially removed. researchgate.net For instance, the photolysis of 2,4,6-TCP has been observed to produce various hydroxylated and dechlorinated byproducts. uc.pt

Influence of Environmental Parameters on Photodegradation (e.g., pH, presence of micellar solutions)

The rate and efficiency of the photodegradation of halogenated phenols like this compound are significantly influenced by environmental conditions.

pH: The pH of the surrounding medium plays a crucial role. For example, in the photodegradation of 2,4,6-TCP, the decay rate is affected by pH, with different reaction mechanisms proposed for acidic and basic conditions. researchgate.net At pH levels above neutral, photohydrolysis can lead to the formation of chlorinated hydroquinones. researchgate.net The degree of dissociation of the phenol, which is pH-dependent, can also impact its reactivity and toxicity. epa.gov

Micellar Solutions: The presence of surfactants, which form micelles in aqueous solutions, can enhance the photodegradation of halogenated phenols. researchgate.net These micelles can solubilize the pollutant, making it more accessible for photochemical attack. researchgate.net Studies on 2,4,6-TCP have demonstrated that the addition of a nonionic surfactant can lead to a faster decay rate, with the effect being most pronounced in the presence of surfactant micelles. researchgate.net

Biological Degradation and Biotransformation Mechanisms

Microorganisms, particularly fungi, play a vital role in the breakdown of persistent organic pollutants like this compound through various enzymatic and metabolic pathways.

Microbial Degradation by Fungi

White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective in degrading complex aromatic compounds, including chlorinated phenols. nih.govnih.gov These fungi have been shown to mineralize compounds like 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol. nih.govnih.gov The degradation process often involves a series of oxidative and reductive steps, ultimately leading to less toxic or completely mineralized products. nih.govnih.gov For instance, Penicillium chrysogenum has demonstrated the ability to degrade 2,4,6-TCP, forming intermediates like hydroquinone (B1673460) and benzoquinone. maxapress.com

Enzymatic Pathways (e.g., Lignin Peroxidase (LiP), Manganese Peroxidase (MnP))

The degradative power of white-rot fungi stems from their production of powerful extracellular enzymes, primarily Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP). nih.govmdpi.com These enzymes have a broad substrate specificity and can oxidize a wide range of aromatic pollutants. nih.govmdpi.com

Lignin Peroxidase (LiP): LiP is a heme-containing peroxidase that catalyzes the one-electron oxidation of aromatic compounds, forming aryl cation radicals. nih.govcore.ac.uk In the degradation of 2,4,5-trichlorophenol by P. chrysosporium, LiP is involved in the initial oxidative dechlorination step, converting the parent compound to 2,5-dichloro-1,4-benzoquinone. nih.gov

Manganese Peroxidase (MnP): MnP, another heme peroxidase, requires Mn(II) as a mediator. nih.govmdpi.com It oxidizes Mn(II) to Mn(III), which in turn acts as a diffusible oxidant that attacks phenolic structures. nih.govmdpi.com MnP also plays a crucial role in the initial oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. nih.gov Subsequently, MnP is involved in the oxidation of the intermediate 2,5-dichloro-1,4-hydroquinone to 5-chloro-4-hydroxy-1,2-benzoquinone. nih.gov

The degradation of 2,4,5-trichlorophenol by P. chrysosporium involves a multi-step pathway with cycles of peroxidase-catalyzed oxidation followed by quinone reduction, ultimately leading to 1,2,4,5-tetrahydroxybenzene, which is then presumed to undergo ring cleavage. nih.gov

Table 1: Key Enzymes in Fungal Degradation of Chlorinated Phenols

Enzyme Function Role in Degradation of 2,4,5-Trichlorophenol
Lignin Peroxidase (LiP) Catalyzes one-electron oxidation of aromatic compounds. nih.govcore.ac.uk Initiates degradation by oxidizing 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. nih.gov

| Manganese Peroxidase (MnP) | Oxidizes Mn(II) to Mn(III), which acts as an oxidant. nih.govmdpi.com | Oxidizes 2,4,5-trichlorophenol and subsequent intermediates like 2,5-dichloro-1,4-hydroquinone. nih.gov |

Reductive Dechlorination in Anaerobic and Aerobic Systems

Reductive dechlorination is a critical process where a chlorine atom on a molecule is replaced by a hydrogen atom. This process is often a key step in the breakdown of chlorinated pollutants.

Anaerobic Systems: Under anaerobic (oxygen-deficient) conditions, reductive dechlorination is a major pathway for the breakdown of chlorinated phenols. frontiersin.org Anaerobic processes have been shown to be more successful in dechlorinating organic compounds compared to aerobic processes. frontiersin.org For instance, in the anaerobic degradation of 2,4,6-TCP, the compound is converted to less chlorinated intermediates like 2,4-dichlorophenol (B122985) and 4-chlorophenol, and eventually to phenol. nih.govresearchgate.net This process can be enhanced by the presence of electron donors. nih.gov

Aerobic Systems: While reductive dechlorination is more commonly associated with anaerobic conditions, it can also occur in aerobic environments. The white-rot fungus Phanerochaete chrysosporium has been shown to carry out reductive dechlorination of chlorinated phenols as part of its aerobic degradation pathway. nih.gov In the degradation of 2,4,6-TCP by this fungus, after an initial oxidative dechlorination to a quinone, the resulting dihydroxybenzene intermediate undergoes reductive dechlorination to remove further chlorine atoms. nih.gov This is a significant finding as it was one of the first reported instances of aromatic reductive dechlorination by a eukaryotic organism. nih.gov

Table 2: Comparison of Reductive Dechlorination in Anaerobic and Aerobic Systems

System Key Characteristics Example with Chlorinated Phenols
Anaerobic Oxygen is absent; microorganisms use the chlorinated compound as an electron acceptor. frontiersin.org Degradation of 2,4,6-TCP to 2,4-dichlorophenol, 4-chlorophenol, and phenol. nih.govresearchgate.net

| Aerobic | Oxygen is present; carried out by specific fungi like P. chrysosporium. nih.gov | Reductive dechlorination of 2,6-dichloro-1,4-dihydroxybenzene, an intermediate in 2,4,6-TCP degradation. nih.gov |

Co-metabolism Strategies

Co-metabolism is a process in which microorganisms degrade a compound that they cannot use as a primary energy or nutrient source, in the presence of a growth-supporting substrate. While specific studies on the co-metabolism of this compound are not extensively documented, research on structurally similar halogenated phenols provides insight into potential strategies.

Microbial degradation of complex halogenated phenols is often challenging due to their toxicity and resistance to breakdown. However, the presence of a more easily degradable co-substrate can induce the production of enzymes that fortuitously act on the target pollutant. For instance, studies on the biodegradation of 2,4,6-trichlorophenol (2,4,6-TCP) have shown that the addition of simpler organic compounds can enhance its degradation. It is plausible that similar strategies could be effective for this compound.

Effective co-metabolism relies on the selection of an appropriate co-substrate that can stimulate the necessary enzymatic activities without inhibiting the microbial population. The enzymes involved are often broad-spectrum oxygenases that initiate the degradation by incorporating oxygen into the aromatic ring, making it more susceptible to cleavage. For halogenated phenols, this initial step can lead to the removal of halogen substituents. The successful application of co-metabolism in the remediation of sites contaminated with other chlorinated and brominated phenols suggests its potential for the breakdown of this compound.

Biotransformation in Higher Plants

Higher plants possess metabolic machinery capable of transforming a wide range of organic pollutants, including halogenated phenols. The biotransformation of these compounds in plants typically occurs in two main phases, followed by the potential formation of more complex products.

Phase I reactions in plants aim to increase the polarity of xenobiotics, preparing them for further conjugation. For a compound like this compound, these reactions would likely involve:

Debromination and Dechlorination: The removal of halogen atoms is a critical initial step. This can occur through reductive or oxidative processes, replacing the halogen with a hydrogen or hydroxyl group, respectively.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring increases the compound's water solubility. This is a common detoxification pathway for phenolic compounds in plants.

Methylation: The addition of a methyl group to the phenolic hydroxyl group can also occur, forming a methoxy (B1213986) derivative.

A study on the metabolism of 2,4,6-tribromophenol (B41969) in rice plants identified several Phase I metabolites, including debrominated and hydroxylated products. nih.gov This suggests that similar pathways would be active for this compound, leading to the formation of various trichloro-dihydroxy-benzene and bromo-dichloro-dihydroxy-benzene intermediates.

Following Phase I, the modified compounds undergo Phase II conjugation reactions, where they are coupled with endogenous molecules to further increase their water solubility and reduce their toxicity. Key Phase II reactions include:

Glycosylation: The attachment of sugar moieties, such as glucose, to the hydroxyl groups is a major detoxification pathway in plants. This results in the formation of glycoside conjugates.

Sulfation: The addition of a sulfate (B86663) group to form a sulfate conjugate is another important route for detoxification.

Coupling Reactions: The activated intermediates can also be coupled with other endogenous molecules like amino acids or glutathione (B108866).

In the study of 2,4,6-tribromophenol in rice, a significant number of Phase II metabolites were identified, primarily as glycoside and sulfate conjugates. nih.gov These conjugates are typically more water-soluble and are often sequestered into the plant's vacuoles or bound to cell wall components.

A significant concern with the biotransformation of halogenated phenols is the potential for the formation of more persistent and toxic dimeric products. Research has shown that bromophenols can be precursors to hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.gov These reactions can be mediated by oxidative enzymes within the plant.

The study on 2,4,6-tribromophenol in rice plants revealed the formation of several OH-PBDEs and PBDD/Fs, indicating that biotic dimeric reactions can occur within the plant. nih.gov This raises the possibility that this compound could also undergo similar transformations, leading to the formation of mixed halogenated (brominated and chlorinated) dimeric products. The formation of these compounds is a critical aspect of the environmental risk assessment of the parent compound.

Metabolic Phase Reaction Type Potential Products from this compound
Phase I Debromination/DechlorinationTrichlorophenols, Bromo-dichlorophenols
HydroxylationBromo-trichloro-dihydroxybenzenes
MethylationBromo-trichloro-methoxybenzenes
Phase II GlycosylationGlycoside conjugates of Phase I metabolites
SulfationSulfate conjugates of Phase I metabolites
Coupling ReactionsAmino acid or glutathione conjugates
Dimerization Oxidative CouplingMixed halogenated OH-PBDEs and PBDD/Fs
Phase II Metabolic Reactions (e.g., sulfation, glycosylation, coupling reactions)

Advanced Oxidation and Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, most notably the hydroxyl radical (•OH). A subset of these processes involves the use of sulfate radicals (SO₄•⁻).

Sulfate radical-based AOPs have emerged as a promising technology for the degradation of persistent organic pollutants. The sulfate radical possesses a high redox potential and can effectively degrade a wide range of contaminants, including halogenated phenols.

Studies on the degradation of 2,4,6-trichlorophenol by sulfate radicals have shown that this process can be highly efficient. capes.gov.brresearchgate.net The sulfate radicals are typically generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or transition metals. The degradation of 2,4,6-TCP by Co(II)-activated peroxymonosulfate has been shown to produce a variety of chlorinated intermediates, including 2,4,5-trichlorophenol and 2,3,4,6-tetrachlorophenol, indicating that complex reactions, including potential de novo formation of chlorinated compounds, can occur. capes.gov.brresearchgate.net

The degradation of 4-bromo-2-chlorophenol (B165030) by a sulfate radical-based process also highlighted the formation of new halogenated intermediates. bohrium.com This suggests that the degradation of this compound by sulfate radicals would likely proceed through the cleavage of the aromatic ring and the removal of the halogen substituents. However, the potential for the formation of other halogenated byproducts underscores the importance of carefully controlling the reaction conditions to achieve complete mineralization.

Process Reactants Key Reactive Species Potential Outcome for this compound
Sulfate Radical AOPPersulfate/Peroxymonosulfate + Activator (e.g., Co(II), Heat, UV)Sulfate Radical (SO₄•⁻)Degradation and mineralization, potential formation of halogenated byproducts.

Photocatalytic Oxidation using Novel Materials (e.g., MgO-MgFe2O4)

Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, represent a promising technology for the degradation of recalcitrant organic pollutants like polyhalogenated phenols. While specific studies on this compound are scarce, research on the closely related compound 2,4,6-trichlorophenol (2,4,6-TCP) provides significant insights into potential degradation pathways. The use of novel materials, such as mixed metal oxides derived from layered double hydroxides (LDHs), has shown considerable efficacy.

One such novel material, MgO-MgFe2O4, derived from the thermal activation of Mg/Fe layered double hydroxides, has demonstrated high photocatalytic activity for the degradation of 2,4,6-TCP. mdpi.com These materials possess semiconductor properties, with band gap energy values that can be tailored by adjusting the Mg/Fe ratio. mdpi.com For instance, increasing the Fe3+ content modifies the semiconductor properties, resulting in bandgap values between 2.28 eV and 2.46 eV, which are lower than that of the commonly used photocatalyst TiO2-P25 (3.20 eV). mdpi.com This allows the material to be activated by a broader spectrum of light.

The degradation mechanism involves the generation of highly reactive oxygen species (ROS). When the MgO-MgFe2O4 catalyst is irradiated with UV light, electron-hole pairs (e-/h+) are generated. mdpi.com The photogenerated electrons can react with adsorbed oxygen to form superoxide (B77818) radicals (•O2-), while the holes (h+) can directly oxidize the phenol molecule or react with water to form hydroxyl radicals (•OH). mdpi.com Studies have confirmed that superoxide radicals are determinant for the elimination of functional groups and the breakdown of the aromatic ring in the complete photodegradation of 2,4,6-TCP. mdpi.com

The efficiency of this process is notable, with research showing up to 93% degradation and 82% mineralization (conversion to CO2, water, and mineral acids) of 2,4,6-TCP in aqueous solutions using an MgO-MgFe2O4 catalyst, significantly outperforming the 18% degradation achieved with TiO2-P25 under similar conditions. mdpi.com This enhanced performance is attributed to the unique structure of the mixed oxides. mdpi.com

Table 1: Photocatalytic Performance of MgO-MgFe2O4 Catalyst on 2,4,6-Trichlorophenol Degradation Data extracted from a study on 2,4,6-Trichlorophenol degradation and presented as a model for polyhalogenated phenol behavior.

CatalystDegradation Efficiency (%)Mineralization (TOC Removal) (%)Apparent Kinetic Constant (k_app) (min⁻¹)
LDHM2F-400 °C (MgO-MgFe₂O₄) 93820.024
TiO₂-P25 (Reference) 18290.002
Source: Adapted from Ramos-Ramírez et al., 2019. mdpi.com

Electron Transfer Mechanisms in Degradation

The degradation of polyhalogenated phenols like this compound is often initiated by an electron transfer step. This process can be facilitated by chemical oxidants, catalysts, or enzymes. The core principle involves the removal of an electron from the phenol molecule, typically from the phenolate (B1203915) anion form, to generate a highly reactive phenoxy radical. researchgate.netresearchgate.net

Several degradation systems operate via this mechanism:

Catalytic Oxidation: In systems using metal catalysts, such as copper (Cu(II)), the mechanism for halogenation and degradation can proceed via a single electron transfer (SET). mdpi.com The phenol can form a complex with the metal ion, followed by an electron transfer to the metal, resulting in a phenoxy radical and a reduced metal ion (e.g., Cu(I)). mdpi.com This radical intermediate is then susceptible to further reactions.

Advanced Oxidation Processes (AOPs): In AOPs that generate hydroxyl radicals (•OH), the reaction with polyhalogenated phenols can occur through two main pathways: radical addition to the aromatic ring or direct electron transfer from the dissociated phenolate anion to the •OH radical. researchgate.net The electron transfer pathway becomes more significant at higher pH values where the phenol is in its anionic form.

Enzymatic Degradation: Enzymes like peroxidases can catalyze the oxidation of halophenols. nih.gov The enzyme utilizes an oxidant like hydrogen peroxide (H2O2) to activate its heme center, which then abstracts an electron from the phenolic substrate to form a phenoxy radical. researchgate.netnih.gov

Mediated Electrochemical Reduction: In reductive degradation processes, electron transfer mediators can shuttle electrons from a cathode to the halogenated compound. scielo.org.mx This process facilitates dehalogenation. Similarly, some microbial systems can use substances like humin as electron mediators for the reductive dehalogenation of polyhalogenated compounds. colab.ws

Once the phenoxy radical is formed, it is a key intermediate that can undergo several subsequent reactions, including dimerization, polymerization, or further oxidation, ultimately leading to ring cleavage and mineralization. researchgate.net

De Novo Formation of Halogenated Intermediates and By-products during Treatment

A significant concern during the chemical treatment of mixed halogenated compounds like this compound is the de novo formation of new, and potentially more toxic, halogenated by-products. This phenomenon occurs when halide ions (Br- and Cl-), released into the solution from the initial breakdown of the parent molecule, are re-oxidized into reactive halogen species that can then react with other organic molecules present. bohrium.com

Studies on the degradation of 4-bromo-2-chlorophenol (a structurally related compound) using sulfate radical-based AOPs have shown that while the parent compound is degraded, a series of new, more highly chlorinated by-products are formed. bohrium.com This process involves the following steps:

Initial attack by an oxidizing radical (e.g., sulfate or hydroxyl radical) on the parent compound, leading to the cleavage of C-Br or C-Cl bonds and the release of Br- and Cl- ions.

Oxidation of the released Cl- ions by the strong oxidizing radicals to form reactive chlorine species (e.g., Cl•, Cl2•-).

Electrophilic attack of these reactive chlorine species on degradation intermediates or remaining parent molecules, resulting in the formation of new chlorinated phenols.

This leads to a situation where the degradation of one pollutant results in the generation of others. In the case of 4-bromo-2-chlorophenol, by-products included dichlorophenols, trichlorophenols, and even bromodichlorophenols, indicating that both substitution and addition reactions occur. bohrium.com The mineralization rate in such systems is often low because the parent compound is primarily transformed into other halogenated intermediates rather than being completely broken down to CO2. bohrium.com This highlights a critical challenge in treating water contaminated with mixed halogenated phenols, as the process can inadvertently increase the complexity and toxicity of the pollutant mixture.

Table 2: Potential De Novo Halogenated By-products from Mixed Halophenol Treatment Based on intermediates identified during the degradation of 4-bromo-2-chlorophenol, serving as an example for the treatment of this compound.

Parent CompoundIdentified By-product ClassSpecific Examples Identified
4-Bromo-2-chlorophenol Dichlorophenols2,4-Dichlorophenol
Trichlorophenols2,4,6-Trichlorophenol
Bromo-dichloro-phenols4-Bromo-2,6-dichlorophenol
Chloro-hydroquinonesChloro-1,4-benzenediol
Source: Adapted from data on by-products in Sun et al., 2017. bohrium.com

Environmental Persistence and Recalcitrance Factors

This compound is recognized as a persistent organic pollutant (POP), characterized by its profound resistance to degradation in the environment. This recalcitrance is not due to a single property but is a result of a combination of structural and physicochemical factors.

Key factors contributing to its environmental persistence include:

High Degree of Halogenation: The presence of four halogen atoms (one bromine, three chlorine) on the aromatic ring significantly increases the molecule's stability. The carbon-halogen bonds, particularly C-Cl, are strong and not easily broken by microbial enzymes or photolytic processes. pjoes.comfrontiersin.org

Aromatic Stability: The inherent stability of the benzene (B151609) ring, enhanced by the electron-withdrawing nature of the halogen substituents, makes the compound resistant to oxidative and reductive degradation. frontiersin.org

Hydrophobicity: Polyhalogenated phenols are generally hydrophobic. This compound has a high octanol-water partition coefficient (LogP), indicating it has a strong tendency to partition from water into lipids and organic matter. This leads to its adsorption onto soil and sediment particles, reducing its bioavailability to microorganisms in the aqueous phase and sequestering it from degradation processes. who.int

Resistance to Biodegradation: The structural features mentioned above make the compound a poor substrate for the enzymes of many common microorganisms. who.intasm.org While some specialized organisms can degrade halogenated phenols, the process is often slow and may require specific conditions (e.g., anaerobic reductive dechlorination followed by aerobic ring cleavage) or co-metabolism with a more easily degradable substrate. asm.orgnih.gov The high number and mixed nature of the halogens present a significant challenge for enzymatic attack.

These factors collectively result in long environmental half-lives, potential for long-range transport, and bioaccumulation in food chains, which are the defining characteristics of persistent organic pollutants. nih.gov

Table 3: Factors Contributing to the Environmental Recalcitrance of this compound

FactorDescriptionConsequence
Molecular Structure Stable aromatic ring with four electron-withdrawing halogen substituents.High chemical stability; resistance to enzymatic and chemical attack. frontiersin.org
Bond Strength Strong carbon-chlorine and carbon-bromine bonds.Requires significant energy input or highly specific catalytic/enzymatic systems to cleave.
Physicochemical Properties High hydrophobicity (high LogP value). Low water solubility; strong sorption to soil, sediment, and organic matter. who.int
Bioavailability Sequestration in sediments and fatty tissues.Reduced access for degrading microorganisms in the environment. who.int
Toxicity to Microorganisms Halogenated phenols can be toxic to microbial life. mdpi.comInhibition of the very microorganisms that could potentially degrade the compound.

Analytical Methodologies for Environmental Monitoring and Research of 6 Bromo 2,4,5 Trichlorophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 6-bromo-2,4,5-trichlorophenol, providing the necessary separation from other environmental contaminants. Both gas and liquid chromatography are employed, each with specific advantages depending on the analytical requirements.

Gas Chromatography (GC) with Various Detectors (e.g., GC/MS, GC-ECD)

Gas chromatography is a widely used technique for the analysis of semi-volatile organic compounds like this compound. alsenvironmental.co.uk The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC/MS): This combination is a powerful tool for both identification and quantification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra, which act as a chemical fingerprint for definitive compound identification. For complex environmental samples, GC/MS operated in selected ion monitoring (SIM) mode can enhance sensitivity and reduce interference from the sample matrix. alsenvironmental.co.uk Standardized methods, such as those from the EPA, often utilize GC/MS for the analysis of phenolic compounds, including trichlorophenols. mdpi.comepa.gov

Gas Chromatography-Electron Capture Detector (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds, making it particularly suitable for detecting chlorinated and brominated phenols like this compound. mdpi.comgcms.cz This high sensitivity allows for the detection of trace levels of the compound in environmental samples. gcms.cz However, GC-ECD is less specific than GC/MS, and confirmation of the analyte's identity may require analysis on a second, different polarity column or by GC/MS. gcms.czsettek.com Derivatization is often necessary before GC analysis to improve the volatility and chromatographic behavior of phenolic compounds. mdpi.comepa.gov

The following table summarizes typical GC conditions and performance data for related phenolic compounds.

ParameterGC/MSGC-ECD
Typical Column Fused-silica capillary columns (e.g., DB-5, RTx-50) epa.govFused-silica capillary columns (e.g., Rtx®-CLPesticides) gcms.cz
Derivatization Often performed (e.g., methylation, PFBBr) to improve volatility. epa.govOften required to enhance volatility and detector response. mdpi.com
Detector Mass Spectrometer (Scan or SIM mode) alsenvironmental.co.ukElectron Capture Detector mdpi.com
Selectivity High, based on mass-to-charge ratio. alsenvironmental.co.ukHigh for halogenated compounds. gcms.cz
Sensitivity High, especially in SIM mode. alsenvironmental.co.ukVery high for electronegative compounds. gcms.cz

Data compiled from multiple sources. alsenvironmental.co.ukmdpi.comepa.govgcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for compounds that are non-volatile or thermally labile. mdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For phenolic compounds, reversed-phase HPLC is commonly used, often with a C18 column. jcsp.org.pk The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to control the pH, which affects the retention of the acidic phenols. mdpi.comjcsp.org.pk Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD). mdpi.comjcsp.org.pk While HPLC can analyze a broad range of phenolic compounds without derivatization, its sensitivity may be lower than GC-ECD for certain analytes. mdpi.com

A study detailing the simultaneous determination of 17 phenolic compounds, including 2,4,5-trichlorophenol (B144370), utilized HPLC with DAD. mdpi.com The method involved optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve good separation and peak resolution. mdpi.com

Sample Preparation and Enrichment Strategies

Due to the typically low concentrations of this compound in environmental samples, a preconcentration or enrichment step is almost always necessary before instrumental analysis. rsc.orgtdx.cat These techniques serve to isolate the analyte from the bulk sample matrix and concentrate it to a level detectable by the analytical instrument.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique. researchgate.net It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte. mdpi.comresearchgate.net After centrifugation, the sedimented organic phase is collected for analysis. DLLME has been successfully applied to the extraction of various chlorophenols from water samples prior to GC or HPLC analysis. mdpi.comresearchgate.net The combination of DLLME with derivatization can be performed simultaneously to streamline the sample preparation process. researchgate.net

Stir Bar Sorptive Extraction (SBSE)

Stir bar sorptive extraction (SBSE) is a solventless sample preparation method that utilizes a magnetic stir bar coated with a sorptive material, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.govanthias.co.uk The stir bar is placed in the aqueous sample and stirred for a specific time, during which the analyte partitions from the sample matrix into the PDMS coating. nih.gov The extraction is governed by the partitioning coefficient of the analyte. nih.gov After extraction, the stir bar is removed, and the analyte is desorbed, either thermally for GC analysis or by liquid desorption for HPLC analysis. anthias.co.ukresearchgate.net SBSE offers very high enrichment factors due to the larger volume of the sorptive phase compared to techniques like SPME. nih.govresearchgate.net It has been shown to be a robust method for the trace analysis of various organic pollutants, including chlorophenols, in water and other matrices. jcsp.org.pknih.gov

FeatureDLLMESBSE
Principle Partitioning between aqueous sample and fine droplets of an extraction solvent. researchgate.netPartitioning between aqueous sample and a polymer-coated stir bar. nih.gov
Solvent Use Requires small volumes of extraction and disperser solvents. researchgate.netGenerally solventless (thermal desorption) or uses minimal solvent (liquid desorption). anthias.co.uk
Enrichment Factor High.Very high. researchgate.net
Speed Very fast extraction equilibrium. researchgate.netCan require longer extraction times (e.g., 1 hour). researchgate.net
Automation Can be automated. alsenvironmental.co.ukEasily automated.

Data compiled from multiple sources. alsenvironmental.co.ukresearchgate.netnih.govanthias.co.ukresearchgate.net

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a widely used and robust technique for the extraction and preconcentration of pollutants from water samples. researchgate.netresearchgate.net The process involves passing the water sample through a cartridge containing a solid adsorbent material, such as polystyrene-divinylbenzene. researchgate.net The analyte is retained on the sorbent while the bulk of the sample passes through. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net SPE can handle large sample volumes, leading to high enrichment factors. researchgate.netresearchgate.net

Solid-phase microextraction (SPME) is a related, solvent-free technique that uses a fused-silica fiber coated with a sorbent material. rsc.orgtdx.cat The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net While simpler and faster than traditional SPE, the volume of the sorbent phase is much smaller, which can result in lower extraction capacities compared to SBSE. researchgate.net Both SPE and SPME are well-established methods for the analysis of chlorophenols in various environmental matrices. rsc.orgtdx.catresearchgate.netresearchgate.net

Emerging Electrochemical Sensing Platforms

While chromatographic methods are well-established, there is a growing interest in developing simpler, more rapid, and cost-effective analytical tools for environmental monitoring. rsc.orgrsc.org Electrochemical sensors are a promising alternative to traditional chromatographic techniques for the detection of phenolic compounds. rsc.orgrsc.org These sensors offer several advantages, including the potential for miniaturization, portability for on-site analysis, and reduced need for sample pretreatment. rsc.org

The principle behind electrochemical sensing of phenols often involves their oxidation at the surface of a modified electrode. nih.gov The resulting electrical signal (e.g., current) is proportional to the concentration of the analyte. The development of novel electrode materials is a key area of research aimed at enhancing the sensitivity and selectivity of these sensors. mdpi.com

For instance, nanostructured materials, such as copper oxide (CuO) nanostructures and gold nanoparticles (AuNPs), have been investigated for modifying electrodes to detect various chlorophenols. rsc.orgnih.gov A sensor using a glassy carbon electrode modified with CuO nanostructures and Nafion has been developed for the detection of 2,4,6-trichlorophenol (B30397), demonstrating a low detection limit. nih.gov Similarly, nanocomposites of carbon dots, hexadecyltrimethyl ammonium (B1175870) bromide, and chitosan (B1678972) have been used to create sensitive electrochemical sensors for 2,4-dichlorophenol (B122985). researchgate.net While these examples focus on other chlorinated phenols, the principles could be adapted for the detection of this compound.

The development of these emerging platforms is driven by the need for analytical methods that can provide real-time or near-real-time data, which is crucial for effective environmental monitoring and management. mdpi.com

Chemical Synthesis and Reactivity in Research Contexts

Synthetic Approaches for Halogenated Phenols as Research Tools

Synthetic Approaches for Halogenated Phenols as Research Tools

The creation of polychlorinated phenols and their congeners often involves multi-step processes. For instance, the synthesis of 2,4,5-trichlorophenol (B144370), a structural relative of 6-bromo-2,4,5-trichlorophenol, can be achieved through the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. chemicalbook.comgoogle.com Direct chlorination of 2,5-dichlorophenol (B122974) is another route, though it can present challenges in achieving high yields. chemicalbook.comgoogle.com A patented method describes the chlorination of 2,5-dichlorophenol in the presence of a liquid inert polar aprotic reaction medium, such as nitrobenzene (B124822) or 1,2-dichloroethane, and potentially a Lewis acid catalyst like aluminum chloride, to produce a higher ratio of 2,4,5-trichlorophenol. google.com Another synthetic pathway involves a Sandmeyer-type reaction starting from 2,4,5-trichloroaniline, which is first diazotized and then subjected to a reaction with copper(II) sulfate (B86663) pentahydrate to yield the target phenol (B47542). chemicalbook.com

The synthesis of more complex halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), often utilizes coupling reactions. The Suzuki coupling reaction is a powerful method for creating C-C bonds between aryl halides and arylboronic acids, and it has been adapted for the synthesis of various PCB congeners and their hydroxylated or methoxylated derivatives. nih.govnih.govresearchgate.netuky.edu This reaction offers good yields and selectivity, particularly for PCBs with multiple ortho-chlorine substituents. nih.gov Alternative methods like the Ullmann and Cadogan coupling reactions exist but often suffer from lower yields and the formation of byproducts. nih.govnih.gov

Bromination Reactions for Targeted Halogenated Phenol Synthesis

The introduction of bromine onto a phenol ring is a key step in synthesizing compounds like this compound. Phenols are highly reactive towards electrophilic aromatic substitution, and halogenation with elemental bromine (Br₂) can readily occur, often leading to polysubstitution. wikipedia.orgchemistrysteps.com The reaction of phenol with bromine water, for example, results in the formation of a white precipitate of 2,4,6-tribromophenol (B41969). byjus.com To achieve more controlled, targeted bromination, specific reagents and conditions are necessary. For instance, using a solvent with low polarity, such as chloroform (B151607) (CHCl₃), at low temperatures can favor the formation of monobromophenols. byjus.com

The use of bromine chloride (BrCl) has also been explored for the bromination of aromatic compounds. google.com While it can act as a brominating agent, it is an equilibrium mixture of Br₂, Cl₂, and BrCl, which can also lead to bromochlorination. google.com

Reactivity Studies in Chemical Processes

The reactivity of this compound is a critical area of research, particularly concerning its fate in the environment and its potential to form more toxic byproducts.

Homogeneous Gas-Phase Reactions

Studies on the homogeneous gas-phase reactions of halogenated phenols are crucial for understanding their atmospheric chemistry and behavior during thermal processes. Research has shown that the thermal decomposition of compounds like 2,4,5-trichlorophenol and 2,4,6-tribromophenol can lead to the formation of polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs and PBDDs), respectively. osti.gov The yields of these dioxins are influenced by temperature and the specific halogen substituents. osti.gov

Quantum chemical calculations have been employed to investigate the influence of water on the gas-phase formation of polyhalogenated dibenzo-p-dioxins/furans (PHDD/Fs) from halogenated phenol precursors. nih.gov These studies suggest that water can play a catalytic role in the formation of these toxic compounds. nih.gov Furthermore, investigations into the reactions of halogenated phenols with hydroxyl (˙OH) radicals, a key atmospheric oxidant, provide insights into their atmospheric degradation pathways and lifetimes. rsc.org

Reactions with Various Chemical Reagents

The halogen and hydroxyl groups on this compound are sites for various chemical reactions. The hydroxyl group allows the compound to form esters. For example, reactions with haloalkanoyl halides can produce 2,4,5-trichlorophenyl esters. google.com The halogen substituents on the aromatic ring can undergo substitution reactions.

Under certain conditions, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. epa.gov This process is a key degradation pathway for halogenated aromatic compounds in anaerobic environments and can be mediated by microbial consortia. epa.govasm.orgasm.org Studies have shown that higher halogenated phenols tend to be more readily dehalogenated than their less halogenated counterparts. epa.gov

Formation of Dioxin-like Compounds and Polyhalogenated Aromatic Hydrocarbons from Precursors

A significant area of concern regarding halogenated phenols is their role as precursors to the formation of highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). nih.govnih.govnih.gov These compounds can be formed during thermal processes such as waste incineration and in the production of certain chemicals. nih.govservice.gov.ukdiva-portal.orgnih.govresearchgate.net

The condensation reactions of halogenated phenoxy radicals are a key mechanism for dioxin formation. nih.gov For example, the self-condensation of 2-chlorophenoxy radicals can lead to the formation of chlorinated dioxins and furans. nih.govacs.org The presence of both bromine and chlorine, as in this compound, can lead to the formation of mixed halogenated (brominated/chlorinated) dioxins and furans (PXDD/Fs). nih.govservice.gov.uk The precursor pathway is considered particularly important for the formation of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). diva-portal.org The specific substitution pattern of the precursor phenol influences the types of dioxin congeners formed. osti.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the bioremediation and remediation technologies for the chemical compound This compound .

Research on the bioremediation of halogenated phenols has largely focused on related, more common compounds such as 2,4,5-trichlorophenol, 2,4,6-trichlorophenol (B30397), and various other brominated phenols. nih.govnih.gov Studies have detailed the application of fungi like Phanerochaete chrysosporium and Clitocybe maxima for the degradation of these non-brominated or differently halogenated analogues. mdpi.comwikipedia.orgnih.govnih.gov However, this body of research does not extend to the specific molecule of this compound.

Consequently, it is not possible to provide an article structured around the requested outline for this particular compound, as no data exists in the searched sources for the following sections:

Bioremediation and Remediation Technologies for 6 Bromo 2,4,5 Trichlorophenol Contamination

Enhancement Strategies for Bioremediation

Integration with Physico-chemical Remediation Approaches

Information on this compound is limited to chemical supplier listings and a single study using it for spectroscopic analysis, not for bioremediation or degradation studies. chemsrc.com To provide an article on this topic would require extrapolation from related compounds, which would not be scientifically accurate for the specific subject of "6-Bromo-2,4,5-trichlorophenol".

Q & A

Basic: What synthetic methodologies are recommended for 6-Bromo-2,4,5-trichlorophenol, and how can structural purity be validated?

Answer:
BrTriClP can be synthesized via halogenation of phenol derivatives under controlled conditions. For example, bromination and chlorination steps may involve using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts such as FeCl₃ . Structural purity is typically confirmed using:

  • Single-crystal X-ray diffraction to determine molecular geometry and hydrogen bonding patterns.
  • FT-IR and NMR spectroscopy (¹H, ¹³C) to verify functional groups and substituent positions.
  • Elemental analysis (CHN) to confirm stoichiometric ratios of C, H, and N .

Advanced: How do halogen substitution patterns (Br, Cl) influence the antibacterial activity of BrTriClP?

Answer:
The antibacterial efficacy of BrTriClP correlates with the electron-withdrawing effects of halogens, which enhance oxidative stress in bacterial cells. Key experimental approaches include:

  • Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-activity relationship (SAR) studies comparing BrTriClP with analogs (e.g., 2,4,5-trichlorophenol) to isolate the bromine effect.
  • Hydrogen bonding analysis (via X-ray crystallography) to assess intermolecular interactions that may stabilize ligand-enzyme binding .

Environmental: Which advanced oxidation processes (AOPs) effectively degrade BrTriClP, and how are intermediates characterized?

Answer:
BrTriClP degradation can be studied using:

  • Electrochemical AOPs (EAOPs) with Fe²⁺/Oxone® systems, where UV irradiation enhances Fe²⁺ regeneration, producing sulfate radicals (SO₄·⁻) and hydroxyl radicals (HO·) for pollutant breakdown .
  • Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC-MS) to identify intermediates like chlorinated quinones or dehalogenated phenols.
  • Kinetic modeling to determine rate constants and optimize reaction conditions (e.g., pH, current density) .

Analytical: What techniques are optimal for quantifying BrTriClP in complex environmental matrices?

Answer:

  • High-performance liquid chromatography (HPLC) with UV-Vis detection, using C18 columns and mobile phases like methanol/water (70:30 v/v).
  • Solid-phase extraction (SPE) for sample pre-concentration from water or soil extracts.
  • Isotope dilution mass spectrometry (IDMS) for high-precision quantification in trace-level analyses .

Toxicology: How does BrTriClP interact with biological systems, and what assays evaluate its cytotoxicity?

Answer:

  • Enzyme inhibition assays (e.g., cytochrome P450) to study metabolic interference.
  • Cytotoxicity screening using MTT or resazurin assays on mammalian cell lines (e.g., HepG2).
  • Molecular docking simulations to predict binding affinities with proteins like human serum albumin (HSA) .

Advanced: What computational models predict the environmental persistence and bioaccumulation of BrTriClP?

Answer:

  • Quantitative structure-activity relationship (QSAR) models using descriptors like logP (lipophilicity) and polar surface area.
  • Fugacity-based models to simulate partitioning between air, water, and soil.
  • Bioaccumulation factors (BAFs) derived from octanol-water partitioning coefficients (logKₒw) and biota-sediment accumulation factors (BSAFs) .

Mechanistic: What role do hydrogen bonds play in stabilizing BrTriClP’s crystal structure?

Answer:
X-ray crystallography reveals BrTriClP forms N–H∙∙∙O and O–H∙∙∙N hydrogen bonds, creating 1D chains or dimers. These interactions:

  • Influence thermal stability (studied via thermogravimetric analysis, TGA).
  • Affect solubility and bioavailability in biological assays .

Advanced: Can BrTriClP be a precursor for synthesizing halogenated pharmaceuticals, and what functionalization strategies are viable?

Answer:
BrTriClP serves as a scaffold for:

  • Nucleophilic aromatic substitution (SNAr) to introduce amines or alkoxy groups.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to attach aryl or heteroaryl moieties.
  • Protection/deprotection strategies for selective functionalization of hydroxyl or halide groups .

Environmental Monitoring: How does BrTriClP’s persistence compare to other brominated pollutants like PBDEs?

Answer:

  • Half-life studies in soil/water matrices show BrTriClP degrades slower than polybrominated diphenyl ethers (PBDEs) due to higher halogenation.
  • Photolytic degradation rates are measured via UV-Vis spectroscopy under simulated sunlight.
  • Comparative toxicity assessments using Daphnia magna or algae growth inhibition tests .

Methodological: What experimental designs mitigate contradictions in BrTriClP’s reported bioactivity data?

Answer:

  • Standardized MIC protocols (CLSI guidelines) to minimize inter-lab variability.
  • Meta-analysis of SAR data to resolve discrepancies in halogen substitution effects.
  • Control experiments (e.g., solvent effects, purity verification) to isolate compound-specific activity .

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6-Bromo-2,4,5-trichlorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.